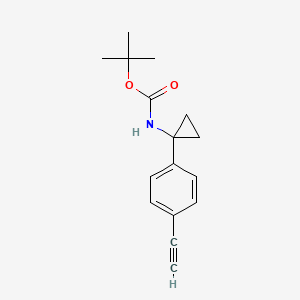
tert-Butyl (1-(4-ethynylphenyl)cyclopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1-(4-ethynylphenyl)cyclopropyl)carbamate: is a chemical compound with the molecular formula C13H15NO2 . It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of tert-Butyl (1-(4-ethynylphenyl)cyclopropyl)carbamate involves several steps. One common method includes the use of tert-butyl carbamate in palladium-catalyzed synthesis. Another method involves a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides. These methods highlight the versatility and complexity of the synthetic routes available for this compound.
Analyse Des Réactions Chimiques
tert-Butyl (1-(4-ethynylphenyl)cyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the Boc deprotection mechanism involves the protonation of the tert-butyl carbamate, loss of the tert-butyl cation resulting in a carbamic acid, decarboxylation of the carbamic acid resulting in the free amine, and protonation of the amine under acidic conditions.
Applications De Recherche Scientifique
tert-Butyl (1-(4-ethynylphenyl)cyclopropyl)carbamate has been utilized in various scientific research applications:
Chemistry: It has been used in the synthesis of complex organic compounds, such as indoles with oxygen substituents on the benzene ring.
Biology: It plays a role in structure-activity relationship studies, particularly in the context of chloride channel blockers.
Medicine: It serves as a key intermediate in the synthesis of various bioactive compounds, emphasizing its importance in medicinal chemistry.
Industry: The compound has been used in the development of new pesticides, showcasing its potential in agricultural chemistry.
Mécanisme D'action
The mechanism of action of tert-Butyl (1-(4-ethynylphenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. For example, it has been studied for its role in the metalation and alkylation between silicon and nitrogen in carbamate derivatives. This interaction facilitates the development of organic and medicinal chemistry.
Comparaison Avec Des Composés Similaires
tert-Butyl (1-(4-ethynylphenyl)cyclopropyl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate
- tert-Butyl (1-(4-formylphenyl)cyclopropyl)carbamate
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
These compounds share a similar carbamate backbone but differ in their substituents, which can significantly influence their chemical properties and applications.
Propriétés
Formule moléculaire |
C16H19NO2 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
tert-butyl N-[1-(4-ethynylphenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C16H19NO2/c1-5-12-6-8-13(9-7-12)16(10-11-16)17-14(18)19-15(2,3)4/h1,6-9H,10-11H2,2-4H3,(H,17,18) |
Clé InChI |
KECVSJZNZYPSIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


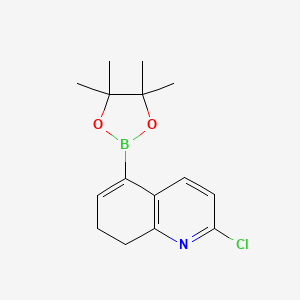
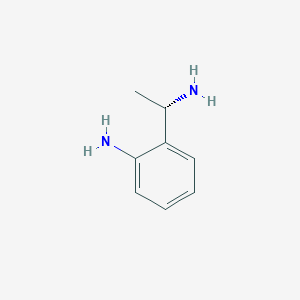
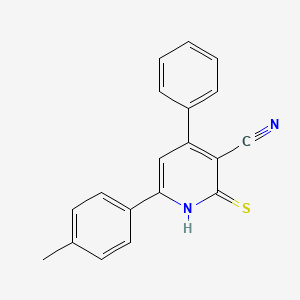
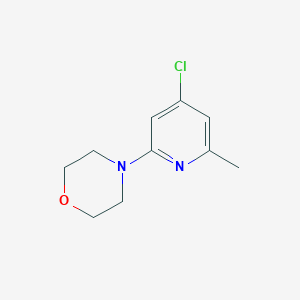
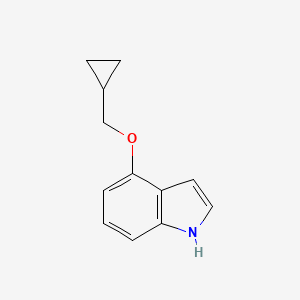


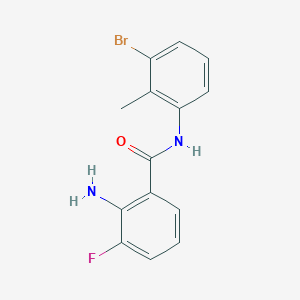
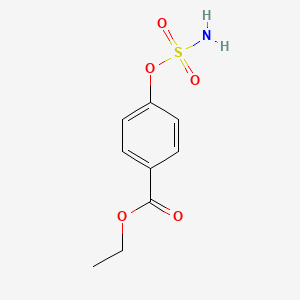
![tert-butyl 4-[2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13919247.png)
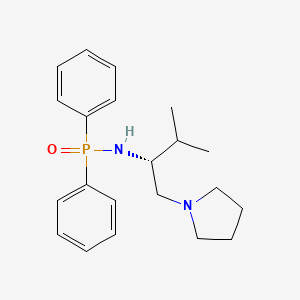

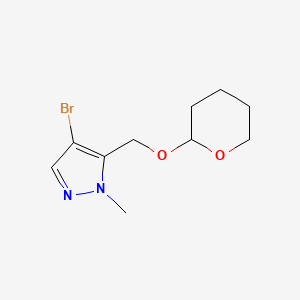
![1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B13919277.png)
